molecular formula C8H17Cl3Si B1218792 Trichloro(octyl)silane CAS No. 5283-66-9

Trichloro(octyl)silane

Cat. No. B1218792
CAS RN: 5283-66-9
M. Wt: 247.7 g/mol
InChI Key: RCHUVCPBWWSUMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trichloro(octyl)silane and related compounds typically involves reactions such as salt elimination or coupling reactions. For instance, starting from trichloro(phenylethyl)silane, differently fluorinated triaryl(phenylethyl)silanes can be synthesized via salt elimination reactions, highlighting a methodology that could be adapted for octyl variants (Linnemannstöns et al., 2020). Similarly, the synthesis of multifunctional (chloromethyl)silanes demonstrates the versatility of silane chemistry in producing compounds with varied functional groups, which could be applied to the synthesis of trichloro(octyl)silane (Daiß et al., 2004).

Molecular Structure Analysis

The molecular structure of silane compounds, including trichloro(octyl)silane, can be elucidated through techniques such as X-ray diffraction analysis. For example, the study of triaryl(phenylethyl)silanes revealed structures determined by intramolecular interactions and the degree of fluorination, which impacts the overall molecular architecture (Linnemannstöns et al., 2020). This suggests that the structural analysis of trichloro(octyl)silane could reveal unique features depending on its specific substituents and interactions.

Chemical Reactions and Properties

Trichloro(octyl)silane participates in various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, the activation of nitriles by trichloro[2‐(dialkylphosphanyl)imidazol‐1‐yl]silanes to yield dinuclear pentacoordinate silicon(IV) complexes highlights the potential of trichloro(octyl)silane in forming complex structures through silicon-mediated activation (Junold et al., 2012).

Physical Properties Analysis

The physical properties of trichloro(octyl)silane, such as phase behavior and surface morphology, can be studied using techniques like Brewster angle microscopy and atomic force microscopy. Research on trichloro(octadecyl)silane has shown the formation of condensed phase domains and micro-domains, suggesting that similar studies on trichloro(octyl)silane could reveal detailed insights into its surface characteristics and interactions (Iimura & Kato, 1998).

Chemical Properties Analysis

The chemical properties of trichloro(octyl)silane, such as its reactivity and stability, are crucial for its application in synthesis and materials science. For example, the study of tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis reveals the potential for trichloro(octyl)silane in similar reactions, emphasizing its role in organic transformations and bond formation (Ballestri et al., 1991).

Scientific Research Applications

Application 1: Catalyst in Ozone and Nitrogen Dioxide Decomposition

  • Summary of the Application: OTS functionalized magnesium oxide (MnO2)/aluminium oxide (Al2O3) surface can be used as a catalyst in the decomposition of ozone (O3) and nitrogen dioxide (NO2) .

Application 2: Surface Modification of Silicon Oxide in the Fabrication of Organic Field Effect Transistors

  • Summary of the Application: OTS can be used for the surface modification of silicon oxide (SiO2), used in the fabrication of pentacene organic field effect transistors (OFETs) .

Application 3: Ingredient in Hydrosilylation

  • Summary of the Application: OTS is a precursor to other useful organosilicon compounds via hydrosilylation . This process involves the addition of silicon-hydrogen bonds to carbon-carbon double bonds.
  • Methods of Application or Experimental Procedures: The reaction is typically carried out with a platinum catalyst. The general reaction is as follows: where R is an organic group .
  • Results or Outcomes: Some useful products of this or similar reactions include octadecyltrichlorosilane (OTS), perfluoroctyltrichlorosilane (PFOTCS), and perfluorodecyltrichlorosilane (FDTS) .

Application 4: Synthesis of Polycrystalline Silicon

  • Summary of the Application: OTS is used in the production of purified polysilicon . Polysilicon is a key material in the semiconductor industry.
  • Methods of Application or Experimental Procedures: The synthesis of polycrystalline silicon involves the conversion of technical grade silicon to trichlorosilane followed by rectification and hydrogen reduction .
  • Results or Outcomes: The process yield can be increased and silicon cost can be cut down by reducing the trichlorosilane synthesis costs through process and equipment improvement .

Application 5: Synthesis of Silicon-Containing Organic Compounds

  • Summary of the Application: OTS is frequently used in the synthesis of silicon-containing organic compounds .

Application 6: Surface Modification in Microelectronics

  • Summary of the Application: Alkyltrichlorosilanes, such as OTS, are commonly used for synthesising Self-Assembled Monolayers (SAMs) on Silicon dioxide which are commonly used in microelectronics .

Safety And Hazards

OTS is classified as a combustible liquid that causes severe skin burns and eye damage . It should be handled and stored under inert gas due to its reactivity with moisture and humidity . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Future Directions

While specific future directions for Trichloro(octyl)silane were not found in the search results, it is noted that OTS is used in the fabrication of microfluidic devices and in the surface modification of silicon oxide used in the fabrication of pentacene organic field effect transistors . This suggests potential future applications in the fields of microelectronics and organic electronics.

Relevant Papers One paper discusses the use of OTS in the fabrication of microfluidic devices and in the surface modification of silicon oxide used in the fabrication of pentacene organic field effect transistors . Another paper discusses the slide electrification of drops at low velocities on OTS coated glass surfaces .

properties

IUPAC Name

trichloro(octyl)silane
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InChI

InChI=1S/C8H17Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3
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InChI Key

RCHUVCPBWWSUMC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC[Si](Cl)(Cl)Cl
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Molecular Formula

C8H17Cl3Si
Record name OCTYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID5029269
Record name Trichloro(octyl)silane
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Molecular Weight

247.7 g/mol
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Physical Description

Octyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as an intermediate for silicones., Liquid, Water-white liquid with a strong irritating odor; [Hawley]
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Record name Silane, trichlorooctyl-
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Boiling Point

232 °C
Record name Octyltrichlorosilane
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Solubility

Soluble in carbon tetrachloride
Record name Octyltrichlorosilane
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Density

1.073 g/mL
Record name Octyltrichlorosilane
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Product Name

Octyltrichlorosilane

Color/Form

Fuming liquid, Water-white liquid

CAS RN

5283-66-9
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Synthesis routes and methods I

Procedure details

In a 25 ml oven dried stainless steel tube, 0.22 g (0.67 mmol) of benzyltributylphosphonium chloride, 1.00 g (6.73 mmol) of 1-chlorooctane, and 2.71 g (20.0 mmol) of trichlorosilane were added under a dry nitrogen atmosphere. After sealing the cylinder with a cap, the reactor was maintained at 170° C. for 2 hrs. The resulting mixture was distilled to yield 1.45 g of n-octyltrichlorosilane (yield; 87%).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.20 g (0.68 mmol) of tetrabutylphosphonium chloride, 1.00 g (6.73 mmol) of 1-chlorooctane and 2.71 g (20.0 mmol) of trichlorosilane were reacted at 170° C. for 2 hrs. The resulting mixture was distilled to give 1.42 g of n-octyltrichlorosilane (yield; 85%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trichloro(octyl)silane
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Trichloro(octyl)silane
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Trichloro(octyl)silane
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Trichloro(octyl)silane
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Trichloro(octyl)silane
Reactant of Route 6
Trichloro(octyl)silane

Citations

For This Compound
210
Citations
S Zhao, M Qin, Y Xiang, H Wang, J Xie… - ACS Applied Energy …, 2020 - ACS Publications
Passivation by small organic compounds can reduce the trap density and enhance the humidity and illumination stability of perovskite solar cells (PSCs). However, the small molecule …
Number of citations: 12 pubs.acs.org
AM Kansara, VK Aswal, PS Singh - Rsc Advances, 2015 - pubs.rsc.org
Poly(dimethylsiloxane) (PDMS) membrane, which is generally prepared by cross-linking a hydroxyl-terminated-poly(dimethylsiloxane) liquid with a polymethylhydrosiloxane cross-…
Number of citations: 32 pubs.rsc.org
IV Korolkov, AR Narmukhamedova, GB Melnikova… - Membranes, 2021 - mdpi.com
The paper describes the separation of an oil–water emulsion by filtration using poly(ethylene terephthalate) track-etched membranes (PET TeMs) with regular pore geometry and …
Number of citations: 20 www.mdpi.com
F Arianpour, M Farzaneh, R Jafari - windren.se
The effects of alkyl chain length on hydro/ice-phobic properties were studied through self-assembled monolayers (SAMs) thin films of an alkylsilane compound, OT (trichloro (octyl) …
Number of citations: 1 windren.se
L Wang, C Lin, L Yang, J Zhang, J Zheng - Applied surface science, 2011 - Elsevier
In this work, a column-like nano/micro-scale topography surface has been prepared via trichloro(octyl)silane (TCOS) vapor deposition on the air plasma oxidized polydimethylsiloxane (…
Number of citations: 8 www.sciencedirect.com
B Reid, A Taylor, Y Chen… - … applied materials & …, 2018 - ACS Publications
Generating mesoporous films with adequate film thickness and refractive index is a common method to achieve amplitude and phase matching in low-cost interference-based …
Number of citations: 31 pubs.acs.org
A Esmaeilirad, MV Rukosuyev, MBG Jun… - Surface and Coatings …, 2016 - Elsevier
Physical stability and thermal stability of super-hydrophobic surfaces are some of the most significant issues for applying them in industry. A facile and cost-effective method has been …
Number of citations: 42 www.sciencedirect.com
J Seo, S Oh, G Choi, HH Choi, HS Lee - Macromolecular Research, 2020 - Springer
Polymeric Conformation of Organic Interlayers as a Determining Parameter for the Charge Transport of Organic Field-Effect Transi Page 1 DOI 10.1007/s13233-020-8112-2 www.…
Number of citations: 5 link.springer.com
S Herold, J Acker - 2019 - opus4.kobv.de
Processing of silicon in microelectronics, photovoltaics and micromechanics includes thermal and mechanical processing that can lead to a change in the silicon lattice, such as phase …
Number of citations: 0 opus4.kobv.de
AF Payam, B Kim, D Lee, N Bhalla - Nature Communications, 2022 - nature.com
Slip length describes the classical no-slip boundary condition violation of Newtonian fluid mechanics, where fluids glide on the solid surfaces. Here, we propose a new analytical model …
Number of citations: 4 www.nature.com

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